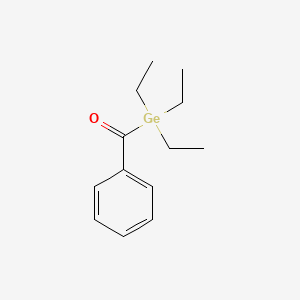
Germane, benzoyltriethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(triethylgermyl)methanone is an organogermanium compound with the molecular formula C13H20GeO This compound features a phenyl group attached to a triethylgermyl moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(triethylgermyl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with triethylgermyl chloride in the presence of a suitable solvent, such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which subsequently reacts with the triethylgermyl chloride to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylboronic acid and triethylgermyl chloride. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of phenyl(triethylgermyl)methanone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Phenyl(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Germanium oxides and phenyl derivatives.
Reduction: Phenyl(triethylgermyl)methane.
Substitution: Various substituted phenyl(triethylgermyl)methanone derivatives.
Scientific Research Applications
Phenyl(triethylgermyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism of action of phenyl(triethylgermyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Phenyl(triethylgermyl)methanone can be compared with other organogermanium compounds, such as phenyl(trimethylgermyl)methanone and phenyl(triphenylgermyl)methanone These compounds share similar structural features but differ in the nature of the germanium-containing moiety
List of Similar Compounds
- Phenyl(trimethylgermyl)methanone
- Phenyl(triphenylgermyl)methanone
- Phenyl(dimethylgermyl)methanone
Properties
CAS No. |
13433-78-8 |
|---|---|
Molecular Formula |
C13H20GeO |
Molecular Weight |
264.93 g/mol |
IUPAC Name |
phenyl(triethylgermyl)methanone |
InChI |
InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
XABLEWSFDXCERP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















